molecular formula C14H13N3OS2 B14491030 1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one CAS No. 64951-51-5

1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B14491030
CAS No.: 64951-51-5
M. Wt: 303.4 g/mol
InChI Key: FDFIFARKEICYIO-UHFFFAOYSA-N
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Description

1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that features both thiazole and indole moieties

Preparation Methods

The synthesis of 1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the thiazole and indole intermediates, which are then coupled under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiazole or indole derivatives.

Scientific Research Applications

1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

1,3-Bis(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:

    1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: This compound also features a bis-heterocyclic structure but with oxazole rings instead of thiazole rings.

    3-(1,3-thiazol-2-ylamino)indol-2-one: This compound has a similar indole-thiazole structure but differs in the positioning and connectivity of the thiazole ring.

The uniqueness of this compound lies in its specific combination of thiazole and indole moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

64951-51-5

Molecular Formula

C14H13N3OS2

Molecular Weight

303.4 g/mol

IUPAC Name

1,3-bis(4,5-dihydro-1,3-thiazol-2-yl)-3H-indol-2-one

InChI

InChI=1S/C14H13N3OS2/c18-13-11(12-15-5-7-19-12)9-3-1-2-4-10(9)17(13)14-16-6-8-20-14/h1-4,11H,5-8H2

InChI Key

FDFIFARKEICYIO-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)C2C3=CC=CC=C3N(C2=O)C4=NCCS4

Origin of Product

United States

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